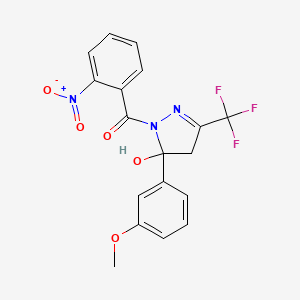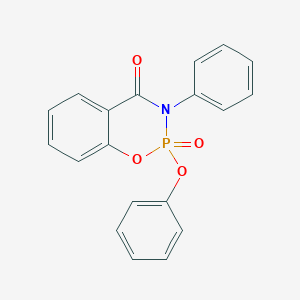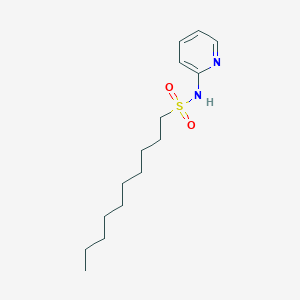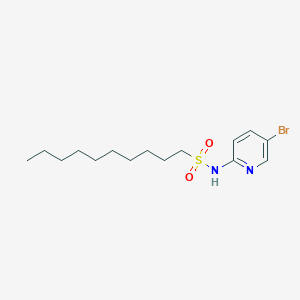![molecular formula C22H18N2O B4289925 2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B4289925.png)
2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile
Übersicht
Beschreibung
2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C22H18N2O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile is 326.141913202 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile and related compounds have been shown to possess significant antimicrobial properties. Studies indicate that these compounds exhibit excellent antibacterial and antifungal activities. For instance, Bishnoi et al. (2019) found that (E)-2-amino-8-benzylidene-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (BCC), a similar compound, demonstrated strong antimicrobial effectiveness (Bishnoi et al., 2019). Additionally, compounds synthesized using these carbonitriles have been found to display good antibacterial and antifungal activities, as described by Sudhan and Mansoor (2016) (Sudhan & Mansoor, 2016).
Synthesis and Structural Analysis
These compounds are often synthesized via multi-component reactions and have been characterized using various spectroscopic techniques. Tu et al. (2002) described a solvent-free synthesis method under microwave irradiation, highlighting the compound's efficient production (Tu et al., 2002). The molecular structure and properties of these carbonitriles have been analyzed using techniques like X-ray diffraction, as demonstrated by Sharma et al. (2015), providing valuable insights into their chemical nature (Sharma et al., 2015).
Photostability and Applications in Biochemistry
The photostability of these compounds has been a subject of interest, particularly in the context of their biological applications. Silva et al. (2021) found that stock solutions of 2-amino-4H-pyran-3-carbonitriles showed color changes under LED daylight, affecting their antifungal activities (Silva et al., 2021). This discovery has implications for the practical use of these compounds in biological and pharmaceutical research.
Green Chemistry Approaches
Recent studies also focus on the green synthesis of these compounds, emphasizing environmentally friendly methods. Wang et al. (2009) achieved the synthesis of novel benzo[b]pyran derivatives in an ionic liquid, demonstrating an approach that is both simple and environmentally benign (Wang et al., 2009) This method aligns with the growing trend towards sustainable practices in chemical synthesis.
Eigenschaften
IUPAC Name |
(7E)-2-amino-7-benzylidene-4-phenyl-5,6-dihydro-4H-cyclopenta[b]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O/c23-14-19-20(16-9-5-2-6-10-16)18-12-11-17(21(18)25-22(19)24)13-15-7-3-1-4-8-15/h1-10,13,20H,11-12,24H2/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJLHSCOZOCNPV-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1=CC3=CC=CC=C3)OC(=C(C2C4=CC=CC=C4)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(/C1=C/C3=CC=CC=C3)OC(=C(C2C4=CC=CC=C4)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B4289869.png)
![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)





![2,2'-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane)](/img/structure/B4289934.png)

![5-(butylsulfonyl)-6-[2-(butylsulfonyl)vinyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B4289950.png)
